molecular formula C20H20ClN5O2 B10982748 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B10982748
M. Wt: 397.9 g/mol
InChI Key: SVVYMMPSZHTOCR-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • similar compounds with tetrazole and piperidine moieties can be synthesized using standard organic chemistry techniques.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidation of the piperidine ring or the phenyl group.

        Reduction: Reduction of the ketone group.

        Substitution: Substitution reactions at the chlorophenyl position.

    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering the piperidine and tetrazole moieties.

      Biological Studies: Explore its interactions with biological targets (e.g., receptors, enzymes).

      Industry: Assess its use in chemical processes or materials.

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited information.
    • Potential molecular targets could include receptors or enzymes related to cardiovascular health (given its structural similarity to certain antihypertensive drugs).
  • Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C20H20ClN5O2

    Molecular Weight

    397.9 g/mol

    IUPAC Name

    [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone

    InChI

    InChI=1S/C20H20ClN5O2/c1-14-22-23-24-26(14)18-4-2-3-15(13-18)19(27)25-11-9-20(28,10-12-25)16-5-7-17(21)8-6-16/h2-8,13,28H,9-12H2,1H3

    InChI Key

    SVVYMMPSZHTOCR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

    Origin of Product

    United States

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